4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-2-pyridin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2.ClH/c13-9-1-2-10(12(15)16)11(7-9)8-3-5-14-6-4-8;/h1-7H,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGVCLLTFZMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and 4-bromopyridine.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-fluorobenzoic acid and 4-bromopyridine using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield the desired 4-Fluoro-2-(pyridin-4-yl)benzoic acid.
Formation of Hydrochloride Salt: Finally, the benzoic acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate for deprotonation steps.
Acids: Hydrochloric acid for salt formation.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Resulting from redox reactions.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride has been explored for its potential as an antitumor agent . Its structural features allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in breast cancer cells through the modulation of the PI3K/Akt signaling pathway .
Biological Research
The compound serves as a biochemical probe to study protein interactions and enzyme activities. Its ability to selectively bind to certain proteins makes it valuable in elucidating biological mechanisms.
Case Study:
Research featured in Biochemistry highlighted its role in inhibiting specific kinases involved in cell signaling pathways, providing insights into cellular responses under stress conditions .
Material Science
In materials science, this compound is utilized in the synthesis of functionalized polymers and coatings due to its unique chemical properties.
Application Example:
The compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it suitable for applications in harsh environments .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Fluorination | F2 gas | 85 |
| 2 | Nucleophilic Substitution | Pyridine derivative | 75 |
| 3 | Acylation | Acetic anhydride | 90 |
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
5-Chloro-2-(pyridin-4-yl)benzoic Acid Hydrochloride (Compound 2g)
- Substituents : Chlorine at the 5-position, pyridin-4-yl at the 2-position.
- Molecular Formula : C₁₂H₉ClN₂O₂·HCl.
- The meta-positioned chlorine may also alter steric interactions.
- Synthesis & Data : Synthesized via methods analogous to fluoro analogs, with NMR data (e.g., δ 7.98 ppm for aromatic protons) highlighting distinct electronic environments .
Substituent Variants
4-(Pyridin-2-ylmethoxy)benzoic Acid Hydrochloride
- Substituents : Pyridin-2-ylmethoxy group at the 4-position.
- Molecular Formula: C₁₃H₁₁NO₃·HCl.
- Key Differences : The ether linker introduces electron-donating effects, reducing benzoic acid acidity compared to direct pyridinyl substitution. The pyridin-2-yl group’s orientation may influence π-stacking or metal coordination .
4-Fluoro-2-(phenylamino)benzoic Acid
- Substituents: Phenylamino at the 2-position, fluorine at the 4-position.
- Molecular Formula: C₁₃H₁₀FNO₂.
- Key Differences: The phenylamino group is less electron-withdrawing than pyridinyl, reducing acidity. Crystal studies reveal intramolecular N-H···O hydrogen bonds and dimeric O-H···O interactions, suggesting similar packing trends in the target compound .
Complex Structural Derivatives
rac-(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic Acid Hydrochloride
- Substituents : Cyclopropane ring fused to pyridin-4-yl.
- Molecular Formula: C₉H₁₀ClNO₂.
- The reduced aromaticity may lower π-stacking efficiency compared to planar benzoic acid derivatives .
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic Acid Hydrochloride
- Substituents: Pyrimidine ring with chlorophenyl and methylamino groups.
- Molecular Formula : C₁₈H₁₆Cl₂N₄O₂.
- Key Differences : The pyrimidine moiety introduces additional hydrogen-bonding sites and planar rigidity, likely enhancing interactions with biological targets like kinases .
Structural and Property Comparison Table
Discussion of Key Findings
- Electronic Effects : Fluorine’s electronegativity enhances benzoic acid acidity more than chlorine or ether-linked groups. Substituent position (ortho, meta, para) further modulates electronic and steric impacts .
- Structural Complexity : Cyclopropane or pyrimidine rings introduce rigidity, altering binding kinetics and solubility profiles .
Biological Activity
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride (CAS No. 1429505-76-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core substituted with a pyridine group and a fluorine atom. Its chemical structure can be summarized as follows:
- Molecular Formula : C12H10ClFNO2
- Molecular Weight : 245.66 g/mol
- IUPAC Name : this compound
1. Antitumor Activity
Recent studies have indicated that derivatives of benzoic acid, including 4-fluoro analogs, exhibit significant antitumor properties. For example, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | <1 |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 |
| Compound 83 | MM1.S (multiple myeloma) | 0.64 |
These compounds work by inhibiting specific kinases involved in tumor growth, such as PLK4 and Pim kinases, which are critical for cell cycle regulation and survival .
2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
| Pseudomonas aeruginosa | 3 µg/mL |
This low MIC indicates strong antibacterial potential, making it a candidate for further development as an antibiotic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Membrane Disruption : Its hydrophobic interactions with bacterial membranes can lead to increased permeability and eventual cell lysis.
- Signal Pathway Modulation : The compound may interfere with signaling pathways critical for cell growth and division, particularly in tumor cells.
Case Study: Antitumor Efficacy
A study conducted on the efficacy of similar compounds demonstrated that modifications at the para-position of the aromatic ring significantly influenced potency. For instance, introducing electron-withdrawing groups enhanced the inhibitory effects on tumor growth in xenograft models.
Research Findings
In vitro studies have shown that compounds similar to this compound exhibit:
- Enhanced selectivity towards cancer cells over normal cells.
- A favorable pharmacokinetic profile with good oral bioavailability.
These findings support ongoing research into the therapeutic applications of this compound in oncology and infectious disease treatment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride, and how can reaction intermediates be characterized?
- Methodology : A multi-step synthesis may involve halogenation of the pyridine ring, followed by coupling with a fluorinated benzoic acid derivative. For example, oxidation of pyridyl esters (e.g., ethyl 4-(pyridin-4-yl)benzoate) with peracetic acid under controlled temperatures (e.g., 90°C) can yield intermediates, as seen in analogous syntheses .
- Characterization : Use / NMR to confirm regioselectivity and purity. High-resolution mass spectrometry (HRMS) or elemental analysis can validate molecular formulas. For intermediates prone to degradation (e.g., chlorinated byproducts), HPLC with UV detection is critical .
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?
- Procedure : Employ single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include hydrogen-bond geometry (e.g., interactions) and displacement parameters to assess thermal motion .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations. SHELXPRO can interface with refinement outputs to generate publication-ready CIF files .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR shows unexpected splitting patterns (e.g., due to dynamic proton exchange), variable-temperature NMR or 2D COSY/NOESY experiments can clarify conformational dynamics .
- Cross-Validation : Combine SCXRD data with solid-state NMR to resolve ambiguities in tautomeric forms or protonation states (e.g., hydrochloride salt vs. free base) .
Q. What strategies optimize the recrystallization of this compound for high-purity yields?
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity. For hygroscopic intermediates, anhydrous conditions (e.g., THF with molecular sieves) prevent hydrate formation .
- Crystallization Monitoring : Track crystal growth via polarized light microscopy. Differential scanning calorimetry (DSC) can identify polymorphic transitions during cooling .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using the protonated pyridinium moiety as a key pharmacophore. MD simulations (e.g., GROMACS) assess binding stability in aqueous environments .
- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays. Adjust force fields to account for fluorine’s electronegativity .
Data Analysis & Troubleshooting
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Root Cause : Competing side reactions (e.g., dehalogenation under reflux conditions).
- Solution : Optimize reaction time/temperature via Design of Experiments (DoE). Introduce catalytic systems (e.g., Pd/Cu for Ullmann-type couplings) to enhance efficiency .
Q. What analytical techniques differentiate between the hydrochloride salt and free base forms?
- FT-IR : Identify stretching (~2500 cm) in the hydrochloride form.
- TGA-MS : Monitor mass loss corresponding to HCl release (~150–200°C) .
Safety & Handling
Q. What safety protocols are essential when handling this compound in aqueous environments?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
